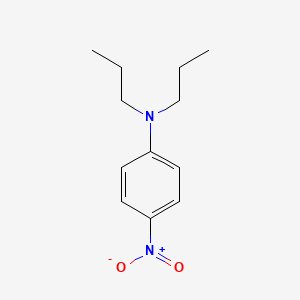

4-nitro-N,N-dipropylaniline

Description

Structure

3D Structure

Properties

CAS No. |

49645-18-3 |

|---|---|

Molecular Formula |

C12H18N2O2 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

4-nitro-N,N-dipropylaniline |

InChI |

InChI=1S/C12H18N2O2/c1-3-9-13(10-4-2)11-5-7-12(8-6-11)14(15)16/h5-8H,3-4,9-10H2,1-2H3 |

InChI Key |

GZCIRDMRXVOXPH-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Techniques for 4 Nitro N,n Dipropylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise information about the hydrogen and carbon environments within 4-nitro-N,N-dipropylaniline.

The ¹H NMR spectrum of this compound is characterized by distinct signals for both its aromatic and aliphatic protons. The aromatic region typically displays an AA'BB' system, a pattern indicative of para-substitution on a benzene (B151609) ring.

Aromatic Protons: Two sets of doublets are expected. The protons ortho to the electron-withdrawing nitro group (H-3 and H-5) are deshielded and appear further downfield compared to the protons ortho to the electron-donating N,N-dipropylamino group (H-2 and H-6).

Aliphatic Protons: The two equivalent propyl groups give rise to three distinct signals. The methylene (B1212753) protons directly attached to the nitrogen atom (N-CH₂) appear as a triplet. The subsequent methylene protons (-CH₂-) present as a multiplet (a sextet), resulting from coupling to both the N-CH₂ and the terminal methyl protons. The terminal methyl protons (-CH₃) appear as a triplet upfield.

Based on data from analogous compounds like N,N-dipropylaniline and 4-nitroaniline, the expected chemical shifts (δ) are detailed in the table below. chemicalbook.comchemicalbook.com

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (ortho to -NO₂) | ~8.0-8.2 | Doublet (d) | ~9.0 |

| Aromatic (ortho to -N(Pr)₂) | ~6.6-6.8 | Doublet (d) | ~9.0 |

| N-CH₂ (alpha-methylene) | ~3.3-3.5 | Triplet (t) | ~7.5 |

| -CH₂- (beta-methylene) | ~1.6-1.8 | Sextet (m) | ~7.5 |

| -CH₃ (methyl) | ~0.9-1.1 | Triplet (t) | ~7.5 |

Note: This interactive table summarizes predicted ¹H NMR data based on structurally similar compounds.

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For the symmetric this compound, a total of seven distinct signals are expected: four for the aromatic carbons and three for the aliphatic carbons of the propyl chain.

Aromatic Carbons: The two quaternary carbons, one bearing the nitro group (C-NO₂) and the other the N,N-dipropylamino group (C-N), are readily identified. The C-NO₂ signal is typically found around 138-140 ppm, while the C-N signal is shifted significantly downfield to approximately 150-153 ppm due to the strong deshielding effect of the nitrogen atom. The protonated aromatic carbons appear at distinct chemical shifts.

Aliphatic Carbons: The three non-equivalent carbons of the propyl group are observed in the upfield region of the spectrum, consistent with sp³-hybridized carbons. chemicalbook.com

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-N (Quaternary) | ~152-154 |

| C-NO₂ (Quaternary) | ~138-140 |

| Aromatic CH (ortho to -NO₂) | ~125-127 |

| Aromatic CH (ortho to -N(Pr)₂) | ~110-112 |

| N-CH₂ (alpha-methylene) | ~51-53 |

| -CH₂- (beta-methylene) | ~20-22 |

| -CH₃ (methyl) | ~11-12 |

Note: This interactive table summarizes predicted ¹³C NMR data based on structurally similar compounds.

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments would be employed for unambiguous assignment and confirmation of the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the proton-proton coupling networks. It would show clear correlations between the adjacent protons in the propyl chains (e.g., N-CH₂ with -CH₂-, and -CH₂- with -CH₃) and also confirm the coupling between the ortho- and meta-protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Crucial correlations would include those from the N-CH₂ protons to the aromatic quaternary carbon (C-N) and the adjacent aromatic CH carbons, confirming the attachment of the propyl groups to the aniline (B41778) nitrogen.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₈N₂O₂), the calculated exact mass is 222.13683 u. chemsrc.com An HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would aim to detect the protonated molecule [M+H]⁺ at m/z 223.1441. rug.nl The high accuracy of the measurement allows for the unequivocal confirmation of the molecular formula.

Fragmentation studies within the mass spectrometer provide further structural evidence. Common fragmentation pathways for this molecule would include:

Loss of a propyl group: Cleavage of a C-N bond, leading to a fragment ion corresponding to [M - C₃H₇]⁺.

Loss of the nitro group: Elimination of NO₂ to give a fragment at [M - 46]⁺.

Benzylic cleavage: Fission of the Cα-Cβ bond in a propyl side chain, resulting in the loss of an ethyl radical ([M - C₂H₅]⁺).

Infrared (IR) and Raman Spectroscopic Investigations of Functional Group Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.org

The IR spectrum of this compound is dominated by strong absorptions corresponding to the nitro group.

Nitro Group (NO₂) Vibrations: Two very strong and characteristic bands are expected: the asymmetric stretching vibration typically appears in the 1500–1530 cm⁻¹ region, and the symmetric stretching vibration is found around 1330–1360 cm⁻¹. kochi-tech.ac.jprsc.org

C-H Vibrations: Aliphatic C-H stretching from the propyl groups is observed just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). Aromatic C-H stretching appears above 3000 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring occur in the 1450–1600 cm⁻¹ range.

C-N Vibrations: The stretching of the aromatic C-N bond gives a band in the 1250-1350 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum. researchgate.net The symmetric stretch of the nitro group and the breathing modes of the aromatic ring are often strong in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Intensity |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1530 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1330 - 1360 | Strong |

| Alkane (C-H) | Stretch | 2850 - 2960 | Medium-Strong |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium |

| Aromatic C-N | Stretch | 1250 - 1350 | Medium |

Note: This interactive table summarizes key expected IR absorption bands.

Chemical Reactivity and Mechanistic Aspects of 4 Nitro N,n Dipropylaniline

Electrophilic Aromatic Substitution Reactions on the Nitroaniline Ring

Electrophilic aromatic substitution is a fundamental class of reactions for aromatic compounds, including 4-nitro-N,N-dipropylaniline. The reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The mechanism generally proceeds in two steps: the initial attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (also known as an arenium ion or sigma complex), followed by the deprotonation of this intermediate to restore aromaticity. uci.edu The first step, the formation of the carbocation, is typically the rate-determining step of the reaction. uci.edu

Directing Effects of Nitro and N,N-Dipropylamino Substituents

The regioselectivity of electrophilic aromatic substitution on the this compound ring is governed by the electronic properties of the two existing substituents: the nitro (-NO₂) group and the N,N-dipropylamino group.

N,N-Dipropylamino Group: The N,N-dipropylamino group is a powerful activating group and an ortho, para-director. smolecule.com The nitrogen atom possesses a lone pair of electrons that can be delocalized into the benzene (B151609) ring through resonance, thereby increasing the electron density of the ring and making it more susceptible to electrophilic attack. This electron-donating effect is most pronounced at the ortho and para positions relative to the amino group. However, the bulky dipropyl groups can cause significant steric hindrance, which may disfavor substitution at the ortho positions. smolecule.com

Nitro Group: The nitro group is a strong deactivating group and a meta-director. kochi-tech.ac.jpepa.gov It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. kochi-tech.ac.jpepa.gov The electron-withdrawing nature of the nitro group is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position where the deactivation is least.

In this compound, these two groups have opposing effects. The powerful activating and ortho, para-directing N,N-dipropylamino group dominates over the deactivating and meta-directing nitro group. Therefore, electrophilic substitution is expected to occur at the positions ortho to the N,N-dipropylamino group (positions 2 and 6).

Oxidation Pathways and Characterization of Oxidized Products

The oxidation of this compound can target different parts of the molecule, primarily the N,N-dipropylamino group. Common oxidizing agents like potassium permanganate (B83412) and chromium trioxide can be used. Oxidation of the tertiary amine can lead to the formation of N-oxides or dealkylation products. For instance, in related N,N-dialkylanilines, oxidation can result in the formation of benzoquinones.

Reduction Chemistry of the Nitro Group and Aniline (B41778) Moiety

The nitro group of this compound is readily reducible to an amino group. This transformation is a common and important reaction in the synthesis of various derivatives. Typical reducing agents for this purpose include:

Hydrogen gas with a palladium catalyst (catalytic hydrogenation). uci.edu

Metals in acidic media, such as iron (Fe) in hydrochloric acid (HCl) or tin (Sn) in HCl. uci.edu

Hydrazine hydrate (B1144303) in the presence of a catalyst like Raney nickel. isuct.ru

The reduction of the nitro group converts the electron-withdrawing nitro functionality into a strongly electron-donating amino group, which significantly alters the chemical properties of the molecule. This resulting diamine can be a valuable intermediate for the synthesis of dyes and other complex organic molecules. wikipedia.org

Nucleophilic Aromatic Substitution in Activated Nitroaromatic Systems

While aromatic rings are generally resistant to nucleophilic attack, the presence of strong electron-withdrawing groups, such as a nitro group, can activate the ring towards nucleophilic aromatic substitution (SNAr). kochi-tech.ac.jpvapourtec.com In this type of reaction, a nucleophile displaces a leaving group on the aromatic ring. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

For a nucleophilic aromatic substitution to occur on a derivative of this compound, a suitable leaving group, such as a halogen, must be present on the ring, typically at a position activated by the nitro group (i.e., ortho or para to it). For example, in a compound like 2-chloro-4-nitro-N,N-dipropylaniline, the chlorine atom can be displaced by various nucleophiles. smolecule.com The electron-withdrawing nitro group stabilizes the negative charge of the Meisenheimer complex, facilitating the reaction. msu.edu

Photochemical Reactivity and Photoinduced Processes

This compound exhibits interesting photochemical reactivity, largely due to the presence of the nitro group, which can be excited by UV light. researchgate.net Upon photoexcitation, nitroaromatic compounds can undergo a variety of reactions, including reduction and interactions with other molecules.

Electron Donor Properties in Photoreactions

In photochemical reactions, this compound can act as an electron donor. Studies on similar systems, like the photoreduction of nitrobenzenes by amines, have shown that tertiary amines can participate in electron transfer processes. researchgate.net The rate of disappearance of the nitro compound has been observed to be highest with tertiary amines like N,N-dipropylaniline, suggesting an efficient interaction in the excited state. researchgate.net This electron-donating ability can be utilized in photoinitiated polymerization processes, where the amine acts as a co-initiator. researchgate.net The process often involves the formation of radical species following the interaction of the excited nitro compound with the amine. researchgate.netnih.gov

Kinetics of Photoinduced Reactivity and Radical Formation

The photochemical behavior of this compound is characterized by its reactivity upon absorption of light, leading to the formation of radical species. This reactivity is primarily driven by the electron-donating nature of the dipropylamino group and the electron-withdrawing nitro group, which creates a significant charge-transfer character in the molecule's excited state.

Research into the photoreduction of nitro compounds has highlighted the role of tertiary amines, such as N,N-dipropylaniline, as efficient electron and proton donors. researchgate.netsciforum.net Upon photoexcitation, typically to its triplet state, the nitroaromatic compound can interact with the amine. researchgate.net This interaction can proceed via an electron transfer from the amine to the excited nitro compound, forming a radical ion pair. Subsequent proton transfer within this pair can then lead to the formation of neutral radical species. researchgate.net

Studies on the photoreduction of various nitrobenzenes in the presence of triethylamine (B128534) have shown the formation of the nitrobenzene (B124822) radical anion. researchgate.net In the case of nitrobenzenes with electron-donating substituents, such as the N,N-dialkylamino group, the formation of an α-aminoalkyl radical is also observed. researchgate.net This suggests a mechanism where a hydrogen atom is transferred from a carbon atom adjacent to the nitrogen of the amine to the nitro group. sciforum.net

The efficiency of this process is underscored by the observation that the highest rate constant for the disappearance of a nitro compound in the presence of various amines was observed with N,N-dipropylaniline. researchgate.netsciforum.net This indicates a high photochemical reactivity for this compound in such systems.

While specific kinetic data for this compound is not extensively detailed in isolation, studies on analogous systems provide valuable insights. For instance, research on the photoinduced demethylation of the closely related 4-nitro-N,N-dimethylaniline (a compound with methyl groups instead of propyl groups) has been conducted using time-resolved UV-vis spectroscopy. rsc.orgnih.gov Upon photoexcitation, the triplet state of 4-nitro-N,N-dimethylaniline is formed, which can then react with electron acceptors. rsc.orgnih.gov This reaction leads to the formation of a C-centered radical, H₂˙C(CH₃)N–C₆H₄–NO₂, identified by transient absorption peaks at 420 and 700 nm. rsc.orgnih.gov Another transient species, assigned to the conjugate acid of the radical anion of 4-nitro-N,N-dimethylaniline, was observed with a maximum absorption at 330 nm. rsc.orgnih.gov

N,N-dipropylaniline has also been studied as a co-initiator in photopolymerization reactions when paired with para-nitroaniline. researchgate.net In these systems, UV irradiation initiates an electron transfer from the amine to the nitro compound, generating radicals that can initiate polymerization. researchgate.net The optimal molar ratio for the highest initiation rate was found to be 4:1 of N,N-dipropylaniline to para-nitroaniline.

The following table summarizes the key reactive species and observations related to the photoinduced reactivity of this compound and its analogues.

| Compound/System | Excited State | Transient Species/Radicals Formed | Key Kinetic Observations/Findings | Citation |

| Nitrobenzenes with electron-donating substituents + Triethylamine | Triplet State | Nitrobenzene radical anion, α-aminoethyl radical | Interaction of the triplet state with the amine followed by proton transfer within the geminate ion pair. | researchgate.net |

| 1,3-dinitrobenzoyleneurea + N,N-dipropylaniline | - | - | Highest nitrocompound disappearance rate constant observed with N,N-dipropylaniline among tested amines. | researchgate.netsciforum.net |

| 4-nitro-N,N-dimethylaniline | Triplet State | C-centered radical (H₂˙C(CH₃)N–C₆H₄–NO₂), Conjugate acid of the radical anion | Transient absorption peaks at 420 nm and 700 nm for the C-centered radical, and 330 nm for the conjugate acid of the radical anion. Overall H-atom transfer occurs within a few microseconds. Quantum yield of demethylation up to 0.3. | rsc.orgnih.gov |

| para-Nitroaniline + N,N-dipropylaniline | - | Radicals capable of initiating polymerization | Efficient photopolymerization initiation upon UV irradiation. Optimal molar ratio of amine to nitro compound is 4:1 for the highest initiation rate. | researchgate.net |

Advanced Applications in Chemical Synthesis and Materials Science

Intermediate in the Synthesis of Functional Dyes and Pigments

N,N-dialkylanilines are important intermediates in the dye industry, valued for their role as coupling components that generate vivid colors. The presence of substituents on the aniline (B41778) ring, such as the nitro group in 4-nitro-N,N-dipropylaniline, is a key strategy for tuning the final properties of the dye.

Azo dyes, which constitute a significant class of synthetic colorants, are primarily synthesized through a two-step process: diazotization and azo coupling. nih.govekb.eg The general mechanism involves the conversion of a primary aromatic amine into a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0–5 °C). ekb.egunb.ca This highly reactive diazonium salt then undergoes an electrophilic substitution reaction with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aniline derivative. nih.gov

N,N-dipropylaniline serves as an effective coupling agent in this process. The lone pair of electrons on the nitrogen atom and the activating effect of the dialkylamino group increase the electron density of the aromatic ring, facilitating the electrophilic attack by the diazonium ion. The coupling typically occurs at the para-position relative to the activating group.

Derivatization of the N,N-dipropylaniline structure is a common method to create a wide spectrum of dyes with varied colors and functional properties. The introduction of a nitro group, as in this compound, acts as a strong electron-withdrawing group and an auxochrome, which can shift the absorption spectrum of the resulting dye to longer wavelengths (a bathochromic shift), often resulting in deeper and more intense colors. kochi-tech.ac.jp

The incorporation of heterocyclic rings into azo dye structures has become increasingly important, as these dyes often exhibit superior properties such as deeper hues, higher color strength, and better fastness compared to their benzene-based counterparts. researchgate.net Research has demonstrated the synthesis of cationic dyes using N,N-dipropylaniline as a coupling component for application on specific synthetic fibers.

In one synthetic pathway, a heterocyclic primary amine, 5-amino-3-methyl-1-phenylpyrazole, is diazotized and subsequently coupled with N,N-dipropylaniline. researchgate.net The resulting azo dye can be further alkylated, for instance with dimethyl sulfate, to produce a cationic (or basic) dye. researchgate.net These specialized dyes are particularly effective for coloring materials such as acrylic, acid-modified polyamide, and acid-modified polyester (B1180765) fibers, demonstrating the targeted development of dyes for specific material substrates. researchgate.net

Role in Polymer Chemistry as Photoinitiators for Polymerization Processes

In polymer chemistry, photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. nih.gov While not effective alone, this compound, in conjunction with para-nitroaniline, forms an efficient photoinitiating system for radical polymerization. researchgate.netresearchgate.netsciforum.net

The process is initiated by irradiating a system containing para-nitroaniline and N,N-dipropylaniline with UV light, typically at a wavelength of 365 nm. researchgate.netsciforum.net This irradiation leads to the formation of radicals capable of initiating the polymerization of a monomer added to the system. researchgate.net Studies have shown that polymer formation is not observed when either the nitro compound or the amine is used alone, confirming the necessity of both components for the photoinitiation to occur. sciforum.net The interaction between the nitro compound, which can pass into an excited triplet state under UV light, and the amine leads to the generation of the initiating radicals. researchgate.net

Kinetic studies of this photopolymerization have been conducted at low conversion rates, analyzing the effects of varying the ratios of the amine and nitro compounds to optimize the initiation rate. researchgate.netsciforum.net

| Component A | Component B | Radiation Source | Outcome |

| para-Nitroaniline | N,N-Dipropylaniline | UV Light (365 nm) | Polymer formation observed researchgate.netsciforum.net |

| para-Nitroaniline only | - | UV Light (365 nm) | No polymer formation detected sciforum.net |

| N,N-Dipropylaniline only | - | UV Light (365 nm) | No polymer formation detected sciforum.net |

Catalytic Applications in Organic Transformations (e.g., as a Lewis Base)

Tertiary amines are known to function as Lewis bases due to the available lone pair of electrons on the nitrogen atom. This property allows them to act as organocatalysts in a variety of organic reactions. N,N-dipropylaniline and its derivatives have been noted for their potential catalytic applications, for instance, as a Lewis base in polymerization catalysts.

The Lewis basicity of the nitrogen atom in the N,N-dipropylamino group can be utilized to activate substrates or reagents in a catalytic cycle. While specific, large-scale industrial catalytic applications of this compound are not widely documented, its structural framework is relevant in the context of catalysis. For example, in the synthesis of quinolines from aniline and propanol (B110389) over zeolite catalysts, N,N-dipropylaniline has been identified as a minor byproduct. semanticscholar.org Its formation occurs via the alkylation of the aniline reactant by the propanol on the amino group, highlighting its reactivity and potential to participate in catalytic pathways, sometimes as part of a side reaction. semanticscholar.org

Precursor or Analog in Agrochemical Synthesis and Research

The dinitroaniline class of chemicals is a well-established family of herbicides. researchgate.net These compounds are widely used in agriculture as pre-emergent herbicides to control grasses and certain broadleaf weeds. researchgate.netwikipedia.org this compound serves as a key structural analog and potential precursor for research into this class of agrochemicals.

The core structure of many dinitroaniline herbicides is a 2,6-dinitro-N,N-dipropylaniline skeleton. researchgate.netgoogle.com The herbicidal activity of these compounds stems from their ability to disrupt microtubule formation in plant cells, which inhibits the mitotic process, leading to a failure of root development and ultimately plant death. researchgate.net

Several commercially significant herbicides are direct analogs of this compound, differing primarily in the substituents at the 2, 4, and 6 positions of the aniline ring. The synthesis of these compounds often involves the nitration of an appropriate N,N-dipropylaniline precursor. The presence of the N,N-dipropyl group is a common feature across many of these herbicides.

| Herbicide Name | Chemical Name | Structural Relation to this compound |

| Trifluralin (B1683247) | 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline | A dinitro derivative with a trifluoromethyl group at the 4-position. nih.govgoogleapis.com |

| Nitralin | 4-(methylsulfonyl)-2,6-dinitro-N,N-dipropylaniline | A dinitro derivative with a methylsulfonyl group at the 4-position. google.comfaiusr.com |

| Dipropalin | 4-methyl-2,6-dinitro-N,N-dipropylaniline | A dinitro derivative with a methyl group at the 4-position. wikipedia.org |

| Oryzalin | 4-(dipropylamino)-3,5-dinitrobenzenesulfonamide | A dinitro derivative with a sulfonamide group at the 1-position. researchgate.net |

The study of analogs like this compound is crucial for understanding structure-activity relationships, metabolism, and environmental fate, as well as for the discovery of new herbicidal compounds with improved efficacy or different selectivity profiles.

Exploration of Structure-Activity Relationships in Agrochemical Precursors

The compound this compound serves as a fundamental building block in the synthesis of various agrochemicals, most notably the dinitroaniline class of herbicides. kochi-tech.ac.jpgoogle.com Extensive research has been dedicated to understanding the structure-activity relationships (SAR) of derivatives synthesized from this precursor. These studies are crucial for optimizing herbicidal efficacy and selectivity. The primary mechanism of action for dinitroaniline herbicides is the inhibition of microtubule formation in plant cells, which disrupts the mitotic process and leads to cell cycle arrest, ultimately preventing root development. researchgate.netwikipedia.org

The core structure for herbicidal activity is typically a 2,6-dinitro-N,N-dipropylaniline framework. The specific substituent at the 4-position of the aniline ring dramatically influences the herbicide's potency, selectivity, and application profile (pre-emergence vs. post-emergence). By modifying this position, researchers have developed a range of herbicides with distinct properties.

Detailed Research Findings:

Investigations into trifluralin and its analogs have provided significant insights into the SAR of this chemical class. wikipedia.org The presence of the N,N-dipropyl groups is a common feature, but the nature of the substituent at the 4-position of the dinitrated aniline ring is a key determinant of activity.

Trifluoromethyl Group (-CF3): The inclusion of a trifluoromethyl group at the 4-position yields Trifluralin, one of the most widely used pre-emergence herbicides for controlling annual grasses and broadleaf weeds. wikipedia.orgthegoodscentscompany.com

Methylsulfonyl Group (-SO2CH3): Replacing the -CF3 group with a methylsulfonyl group results in Nitralin. google.comevitachem.comgoogle.com Nitralin is also a potent pre-emergence herbicide used to control weeds in crops like cotton and soybeans. evitachem.comresearchgate.net

Methyl Group (-CH3): The substitution with a simple methyl group leads to Dipropalin. wikipedia.org Studies comparing trifluralin analogs found that methyl-substituted compounds like Dipropalin exhibit increased post-emergence activity, although their pre-emergent effectiveness is lower than that of their trifluoromethyl counterparts. wikipedia.org

Isopropyl Group (-CH(CH3)2): The use of an isopropyl group at the 4-position gives Isopropalin, another pre-emergent dinitroaniline herbicide.

Pentafluorosulfanyl Group (-SF5): More recent research has explored novel substitutions to enhance efficacy. The synthesis of a pentafluorosulfanyl analog of trifluralin demonstrated that this modification can lead to compounds with significant herbicidal activity. acs.org

The alkyl groups attached to the nitrogen atom also play a role in the herbicidal activity. Studies have shown that replacing the two propyl groups of trifluralin with other alkyl combinations, such as ethyl or butyl groups, generally results in lower pre-emergent activity. wikipedia.org This indicates that the N,N-dipropyl configuration is highly optimized for interacting with the target tubulin proteins in susceptible plant species.

The data below summarizes the relationship between the substituent at the 4-position of the 2,6-dinitro-N,N-dipropylaniline core and the resulting herbicidal profile.

Table 1: Structure-Activity Relationship of 4-Substituted 2,6-Dinitro-N,N-dipropylaniline Derivatives

This table is interactive. You can sort and filter the data.

| Compound Name | Substituent at Position 4 | Herbicidal Profile |

| Trifluralin | Trifluoromethyl (-CF3) | High pre-emergence activity against annual grasses and broadleaf weeds. wikipedia.orgthegoodscentscompany.com |

| Nitralin | Methylsulfonyl (-SO2CH3) | Potent pre-emergence herbicide used in cotton and soybeans. evitachem.comgoogle.com |

| Dipropalin | Methyl (-CH3) | Shows higher post-emergence activity compared to -CF3 analogs. wikipedia.org |

| Isopropalin | Isopropyl (-CH(CH3)2) | Pre-emergent herbicide for controlling grasses and broadleaf weeds. |

| Pentafluorosulfanyl Analog | Pentafluorosulfanyl (-SF5) | A novel modification showing significant herbicidal activity in research studies. acs.org |

Future Research Directions and Emerging Trends

Development of Sustainable and Green Chemistry Approaches for Synthesis

Traditional methods for the synthesis of nitroaromatic compounds, including 4-nitro-N,N-dipropylaniline, often rely on harsh reaction conditions, such as the use of mixed nitric and sulfuric acids for nitration. kochi-tech.ac.jp These processes raise environmental and safety concerns due to the corrosive nature of the reagents and potential for runaway reactions. A significant future research direction is the development of greener and more sustainable synthetic routes.

Research into the synthesis of related compounds has highlighted several promising green chemistry approaches that could be adapted for this compound. These include:

Catalytic Nitration: The development of solid-supported metal catalysts or novel organocatalysts could facilitate nitration under milder conditions, reducing waste and improving selectivity. researchgate.net The use of strong nitrating agents that operate under mild conditions, which have been successful for pyridine (B92270) derivatives, could also be explored. kochi-tech.ac.jp

Electrochemical Synthesis: Electrochemical methods offer a sustainable alternative by using electricity to drive chemical reactions, often in aqueous or mixed aqueous-organic media, thereby minimizing the use of hazardous reagents. rsc.org An electrochemical approach could be investigated for either the nitration of N,N-dipropylaniline or the alkylation of 4-nitroaniline.

Alternative Solvents and Energy Sources: Exploring the use of greener solvents like ionic liquids or water, potentially coupled with alternative energy sources such as microwave or ultrasound irradiation, could lead to more efficient and environmentally benign syntheses.

Table 1: Comparison of Traditional vs. Proposed Green Synthesis Approaches

| Feature | Traditional Synthesis (e.g., Mixed Acid Nitration) | Proposed Green Chemistry Approaches |

|---|---|---|

| Reagents | Concentrated H₂SO₄, HNO₃ kochi-tech.ac.jp | Supported metal catalysts, electrochemical systems, milder nitrating agents researchgate.netrsc.org |

| Solvents | Often requires excess acid as solvent | Water, ethanol, ionic liquids rsc.org |

| Conditions | Harsh, often requires careful temperature control kochi-tech.ac.jp | Milder temperatures and pressures researchgate.net |

| Byproducts | Acidic waste streams, potential for over-nitration or isomer formation | Reduced waste, higher selectivity, recyclable catalysts researchgate.net |

| Safety | High risk associated with strong acids and exothermic reactions | Inherently safer processes |

Exploration of Novel Reactivity Profiles and Catalytic Functions

The unique electronic structure of this compound, featuring a potent electron-donating dialkylamino group and a strong electron-withdrawing nitro group in a 'push-pull' arrangement, suggests a rich and underexplored reactivity profile. researchgate.net Future research should focus on harnessing this electronic configuration to discover novel transformations and potential catalytic applications.

Emerging areas of interest include:

C-N Bond Activation: Recent studies on related N-aryl, N,N-dialkylamines have shown that the α-N C(sp³)–H bond can be activated using organoborane catalysts, leading to C-N bond cleavage and the formation of new heterocyclic structures like quinolines. thieme-connect.com Critically, these reactions have been shown to tolerate a nitro group on the aniline (B41778) ring, opening a direct pathway for investigating the reactivity of this compound in similar transformations. thieme-connect.com

Catalyst and Co-initiator Roles: N,N-dialkylanilines can function as co-initiators in photopolymerization systems, particularly in the presence of a photosensitizer like a nitro compound. researchgate.net The intramolecular 'push-pull' system of this compound makes it an intriguing candidate for investigation as a single-component photoinitiator, where one part of the molecule sensitizes the other.

Electrophilic and Nucleophilic Reactions: The nitro group significantly decreases the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution, a foundational reaction in the synthesis of many materials. kochi-tech.ac.jpscispace.com Conversely, the activated ring can participate in unique cycloaddition reactions or serve as a precursor to complex heterocyclic azo dyes. researchgate.netscispace.com

Table 2: Potential Areas for Reactivity and Catalysis Research

| Research Area | Proposed Reaction Type | Role of this compound | Scientific Rationale |

|---|---|---|---|

| Heterocycle Synthesis | Organoborane-catalyzed C-N cleavage/cyclization | Substrate | Tolerance of nitro groups in similar systems suggests feasibility for complex molecule synthesis. thieme-connect.com |

| Polymer Chemistry | Photo-initiated polymerization | Initiator / Co-initiator | Intramolecular push-pull structure could facilitate radical formation upon UV irradiation. researchgate.net |

| Azo Dye Synthesis | Diazo-coupling reactions | Coupling partner | The electron-rich nature of the amino-substituted ring makes it an excellent partner for diazotized amines. researchgate.net |

| Nucleophilic Substitution | SNAr reactions | Substrate for derivatives | The activating effect of the nitro group can be used to synthesize new functionalized derivatives. kochi-tech.ac.jp |

Integration into Advanced Material Systems for Optoelectronic or Sensor Applications

The distinct electronic properties of this compound make it a highly attractive building block for advanced functional materials. Its integration into optoelectronic and sensor systems represents a major frontier for future research.

Optoelectronic Materials: Molecules with strong intramolecular charge transfer from an electron donor to an acceptor, like p-nitroaniline, are known to exhibit significant non-linear optical (NLO) properties. researchgate.net The N,N-dipropyl groups on this compound enhance the electron-donating strength compared to the simple amino group in p-nitroaniline, suggesting it could possess even more pronounced NLO effects, making it a candidate for materials used in telecommunications and optical computing. Furthermore, it can serve as a key intermediate in the synthesis of azo dyes, which are used in organic optoelectronics, such as in active layers for electroluminescent devices. researchgate.net

Chemical Sensors: The dipropylaniline moiety has been successfully incorporated into fluorescent sensors. researchgate.net For instance, a rhodamine-based sensor containing a dipropylaniline unit functions as a pH sensor; in highly acidic conditions, protonation of the aniline nitrogen inhibits a photoinduced electron transfer (PET) process, "turning on" fluorescence. researchgate.net This principle could be directly applied to design novel pH sensors based on the this compound scaffold. Additionally, the nitro group itself is redox-active and can be reduced under specific biological conditions, such as hypoxia. google.com This opens the possibility of developing colorimetric or fluorescent probes for reductive environments, where the reduction of the nitro group to an amino group would cause a dramatic shift in the molecule's electronic and spectroscopic properties.

Cross-Disciplinary Research Initiatives in Organic Synthesis and Applied Chemistry

Maximizing the potential of this compound will require synergistic collaborations that bridge the gap between fundamental organic chemistry and applied materials science. Future progress will likely be driven by cross-disciplinary initiatives.

Synthesis and Materials Science: A direct collaboration between synthetic organic chemists and material scientists is crucial. Chemists could focus on developing sustainable and scalable synthetic routes (as outlined in 7.1) to produce a library of this compound derivatives with varied substitution patterns. These compounds would then be systematically evaluated by materials scientists for their NLO, photophysical, and electronic properties to establish clear structure-property relationships for optoelectronic applications.

Computational and Experimental Chemistry: Joint projects involving computational and experimental chemists could accelerate the discovery of new applications. Theoretical calculations can predict the outcomes of novel reactions, model spectroscopic properties, and estimate the NLO coefficients of virtual derivatives. researchgate.net These predictions would guide experimental chemists to focus on the most promising synthetic targets and material designs, creating a highly efficient research feedback loop.

Organic Chemistry and Chemical Biology: The potential use of this compound as a scaffold for chemical sensors invites collaboration with chemical biologists. Organic chemists could design and synthesize probes based on the principles of PET inhibition or nitro group reduction. researchgate.netgoogle.com These probes could then be tested by biologists for their efficacy in detecting pH changes in cellular compartments or for imaging hypoxic tissues in disease models.

Q & A

Q. What experimental conditions are required to initiate polymerization using 4-nitro-N,N-dipropylaniline and para-nitroaniline?

Both components (this compound and para-nitroaniline) must be present in the initiator system. Polymerization is not observed when either compound is used alone. The reaction requires UV irradiation (365 nm) and a vinyl monomer (e.g., triethylene glycol dimethacrylate). Purification of reagents (e.g., vacuum distillation for N,N-dipropylaniline, recrystallization for para-nitroaniline) is critical to avoid side reactions .

Q. How does solvent selection impact the reactivity of this compound in experimental setups?

The compound is miscible with solvents like benzonitrile and dimethyl disulfide but immiscible with dibenzyl ether or heptyl acetate. Solvent choice should align with Hansen solubility parameters (δd: 9.5, δp: 2.5, δh: 4.9 (cal/mL)½) to ensure homogeneity and prevent phase separation during reactions .

Q. Why is a 1:4 molar ratio of N,N-dipropylaniline to para-nitroaniline optimal for polymerization initiation?

At this ratio, the effective rate constant reaches 0.73–1 sec⁻¹, maximizing the photoinitiation rate. Higher ratios (e.g., 8:1) reduce conversion due to competing side reactions with atmospheric oxygen. Experimental validation via kinetic curves (monitoring para-nitroaniline concentration over time) is recommended .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound derivatives?

Time-dependent DFT calculations reveal HOMO localization on the N,N-dipropylaniline moiety and LUMO on the nitro/benzene groups. These studies predict charge-transfer transitions (e.g., ~405 nm absorption bands) and guide the design of derivatives with tailored photophysical properties .

Q. What analytical techniques are suitable for characterizing degradation products of this compound in environmental samples?

High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) are critical for identifying metabolites. For example, oxidative degradation pathways may yield sulfonic acid derivatives, which can be traced using LC-MS/MS with isotopic labeling .

Q. How does oxygen quenching affect the photoinitiation efficiency of N,N-dipropylaniline-based systems?

Oxygen competes with the initiation process, reducing para-nitroaniline conversion at high N,N-dipropylaniline ratios (e.g., 8:1). To mitigate this, experiments should be conducted under inert atmospheres (e.g., nitrogen purge) or with oxygen-scavenging additives .

Q. What mechanistic insights explain the regioselectivity challenges in nitration reactions of N,N-dialkylanilines?

Steric hindrance from alkyl groups and electronic deactivation by the nitro group often lead to meta-substitution. For example, nitration of N,N-dimethylaniline predominantly yields 3-nitro derivatives. Computational modeling of transition states can predict regiochemical outcomes .

Methodological Notes

- Synthesis & Purification : Use chromatographic column purification and vacuum distillation for N,N-dipropylaniline to ensure >95% purity .

- Kinetic Analysis : Monitor polymerization progress via low-conversion kinetics (e.g., gravimetric analysis or real-time FTIR) to avoid autoacceleration effects .

- Spectroscopic Validation : Pair HRMS with ¹H/¹³C NMR to confirm synthetic intermediates and degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.